2-Propanol, 1-(2-propenyloxy)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

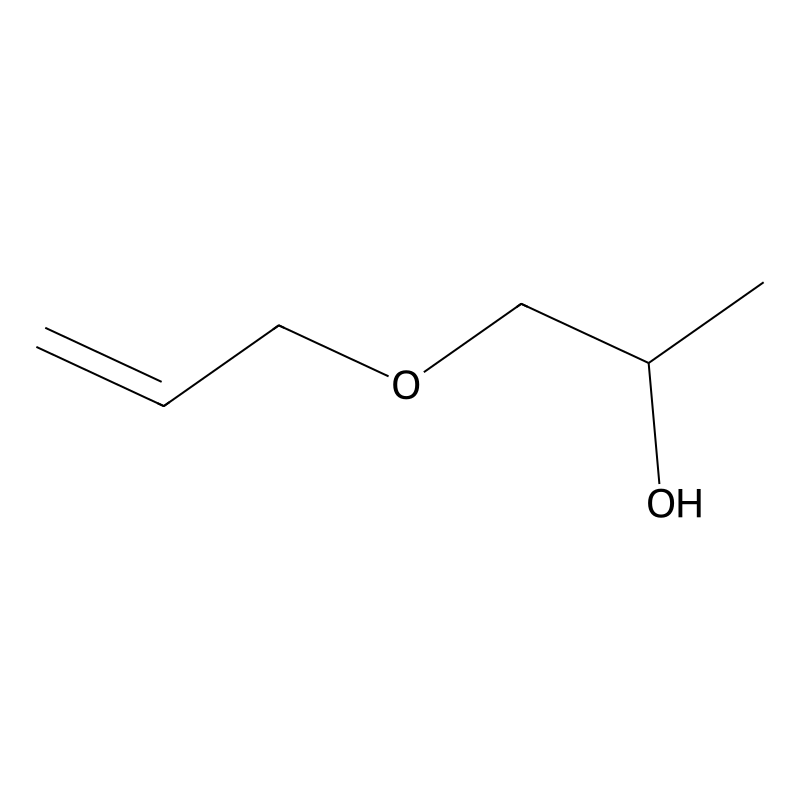

2-Propanol, 1-(2-propenyloxy)-, also known as propylene glycol monomethyl ether, is a chemical compound with the molecular formula C₆H₁₂O₂. It features a hydroxyl group (-OH) and an ether linkage, which contribute to its unique properties. The compound is characterized by its propenyl group, which enhances its reactivity and potential applications in various chemical processes .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Ether Formation: It can undergo reactions with alcohols to form ethers.

- Polymerization: The propenyl group allows for polymerization reactions, leading to the formation of larger molecules or copolymers.

These reactions are significant in the synthesis of more complex organic compounds and materials .

Several methods exist for synthesizing 2-Propanol, 1-(2-propenyloxy)-:

- Alkylation of Alcohols: This involves reacting 2-propanol with propenyl halides under basic conditions.

- Esterification Reactions: The compound can be synthesized through the esterification of propylene glycol with propenoic acid.

- Direct Etherification: Reacting alcohols with alkene oxides can yield this compound efficiently.

These methods highlight the versatility of the compound's synthesis, making it accessible for various industrial applications .

2-Propanol, 1-(2-propenyloxy)- is utilized in several fields:

- Solvent: It serves as a solvent in coatings and inks due to its ability to dissolve a wide range of substances.

- Chemical Intermediate: It is used in the production of other chemicals, including surfactants and emulsifiers.

- Personal Care Products: Its properties make it suitable for use in cosmetics and skin care formulations.

The compound's unique structure allows for diverse applications across different industries .

Several compounds share structural similarities with 2-Propanol, 1-(2-propenyloxy)-. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Propanol | C₃H₈O | Simple alcohol; widely used solvent. |

| 2-Propanol, 1,3-bis(2-propenyloxy)- | C₉H₁₆O₃ | Contains two propenyloxy groups; higher reactivity. |

| Propylene Glycol Monomethyl Ether | C₄H₁₀O₂ | Commonly used solvent; lower molecular weight. |

| Ethylene Glycol Monomethyl Ether | C₄H₁₀O₂ | Similar ether structure; used in antifreeze products. |

The uniqueness of 2-Propanol, 1-(2-propenyloxy)- lies in its combination of functional groups that enhance its reactivity and applicability across various fields compared to these similar compounds .

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant